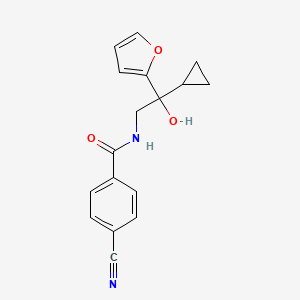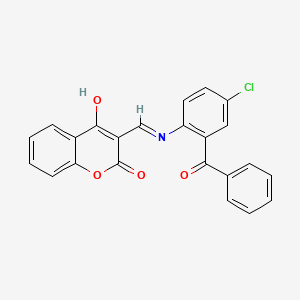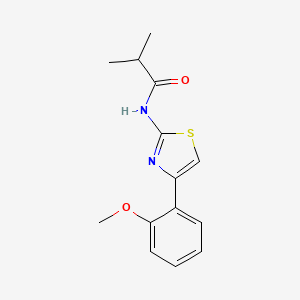amine dihydrochloride CAS No. 1049786-03-9](/img/structure/B2533277.png)
[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1049786-03-9 . It has a molecular weight of 338.28 . The IUPAC name for this compound is N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N-(3-pyridinylmethyl)amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
This compound's significance lies primarily in its structural complexity and utility in synthetic chemistry. For example, research into the chemistry of compounds containing pyridine and indole derivatives, like our compound of interest, reveals their importance in forming complex molecular structures. These compounds serve as ligands in metal complexes, demonstrating varied spectroscopic properties, magnetic properties, and biological activities. Such studies underscore the potential for discovering novel analogues with significant biological or electrochemical activities (Boča, Jameson, & Linert, 2011).
Biological Activity and Potential Therapeutic Applications
The role of similar nitrogen-containing compounds, especially those derived from microalgal biomass through pyrolysis, has been highlighted for their potential in producing nitrogen-containing compounds (NCCs) with significant biochemical and biomedical applications. These compounds, including indole and pyridine derivatives, can have anticancer, antibacterial, and anti-inflammatory activities, suggesting a promising avenue for drug development (Yu, Maliutina, & Tahmasebi, 2018).
Mechanisms of Action and Desensitization Strategies
Investigations into the mechanisms of action of related compounds, especially those acting on nicotinic acetylcholine receptors (nAChRs), indicate that specific pharmacological responses are governed by the receptor subtype and the stoichiometry of its subunits. These studies provide insights into developing drugs that desensitize nAChRs without an antecedent agonist action, potentially leading to treatments with fewer side effects for conditions like Alzheimer's and Parkinson's diseases (Buccafusco, Beach, & Terry, 2009).
Food Safety and Toxicant Formation
Research on the formation and fate of heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), during food processing, underscores the complex interplay between lipid oxidation and the Maillard reaction. Understanding how these processes contribute to the production and elimination of toxicants in cooked foods can inform safer food preparation methods and potentially reduce exposure to carcinogens (Zamora & Hidalgo, 2015).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCZISHQHKIPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CN=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)
![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)
![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)
